N-(Phenethyl)pyridinium-d5 Bromide
Description
N-(Phenethyl)pyridinium-d5 Bromide is a deuterated pyridinium salt characterized by a phenethyl group attached to the pyridinium nitrogen and a bromide counterion. The incorporation of five deuterium atoms (d5) at specific positions likely enhances its utility in pharmacokinetic studies, nuclear magnetic resonance (NMR) spectroscopy, or isotopic tracing applications. The phenethyl moiety may influence lipophilicity and receptor-binding affinity, while the deuterated alkyl chain could alter metabolic stability and spectral characteristics .
Properties
Molecular Formula |
C13H14BrN |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1/i1D,3D,4D,7D,8D; |
InChI Key |
XUGUKMIWGIQSJB-VTEWAWCOSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2=CC=CC=C2)[2H])[2H].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenethyl)pyridinium-d5 (bromide) typically involves the reaction of deuterated phenethylamine with pyridine and bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which then reacts with bromine to yield the final product.
Industrial Production Methods
Industrial production of N-(Phenethyl)pyridinium-d5 (bromide) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-(Phenethyl)pyridinium-d5 (bromide) undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides
Reduction: Involving the reduction of the pyridinium ring
Substitution: Where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Nucleophiles: Including hydroxide ions, cyanide ions, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield N-(Phenethyl)pyridine oxide
Reduction: Can produce N-(Phenethyl)pyridine
Substitution: Results in various substituted pyridinium compounds
Scientific Research Applications
N-(Phenethyl)pyridinium-d5 (bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-(Phenethyl)pyridinium-d5 (bromide) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Pyridinium Bromides with Heteroaryl Substituents
Compounds such as N-(5-Bromo-2-chloropyrimidin-4-yl)pyridinium aminide (2d) and N-(6,8-Dibromoquinoxalin-2-yl)pyridinium aminide (2e) () share structural similarities with the target compound, including pyridinium cores and halogenated substituents. Key comparisons include:
| Compound | Yield (%) | Melting Point (°C) | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2d | 77 | 118–120 | 5-Bromo-2-chloropyrimidinyl | ~350 (estimated) |
| 2e | 88 | 215–217 | 6,8-Dibromoquinoxalinyl | ~430 (estimated) |
| N-(Phenethyl)pyridinium-d5 Br | N/A | N/A | Phenethyl-d5, Br⁻ | ~300–350 (estimated) |
Key Findings :
- Higher halogenation (e.g., dibromo in 2e) correlates with elevated melting points, suggesting stronger intermolecular forces.
1,4-Dihydropyridine Derivatives with Bromo Substituents
Compounds like N3,N5-Bis(5-(2-Bromoacetyl)-2-Hydroxybenzoyl)-4-(4-Methoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxamide (3f) () feature bromoacetyl groups and aromatic substituents. Although their core differs from pyridinium salts, they highlight the role of bromine in modulating reactivity:
| Compound | Yield (%) | Melting Point (°C) | Bromine Position |
|---|---|---|---|
| 3f | 93 | 196–197 | 2-Bromoacetyl |
| Target | N/A | N/A | Bromide counterion |
Key Findings :
Deuterated Compounds
n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide () provides a benchmark for deuterium’s impact:
| Compound | Deuterium Positions | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| n-Hexyl-d5-phosphonium Br | C5–C6 alkyl chain | 432.388 | Isotopic labeling, NMR studies |
| Target | Likely phenethyl-d5 | ~300–350 | Probable use in tracer studies |
Key Findings :
Phenethyl-Containing Compounds
Synthetic procedures using phenethyl bromide () demonstrate the group’s role in enhancing steric bulk and aromatic interactions. For example, Ethyl 5-amino-1-(4-(N-benzylsulfamoyl)phenyl)-1H-pyrazole-4-carboxylate (20) incorporates phenethyl groups to modulate biological activity.
Key Findings :
Pharmaceutical Pyridinium Salts
5-[(1S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-Thieno[3,2-c]pyridinium Bromide () shares a pyridinium core and bromide counterion but includes a thieno ring for enhanced bioactivity:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Thieno-pyridinium Br | C16H15BrClNO2S | 400.72 | Pharmaceutical impurity standard |
| Target | Likely C13H13D5NBr | ~300–350 | Research applications |
Key Findings :
Biological Activity
N-(Phenethyl)pyridinium-d5 bromide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C13H14BrN, features a pyridinium ring substituted with a phenethyl group. The deuterated form (d5) indicates the presence of five deuterium atoms, which can influence the compound's stability and biological interactions.
Synthesis
The synthesis of this compound typically involves the alkylation of pyridine derivatives with phenethyl bromide in the presence of a base. The incorporation of deuterium is achieved through the use of deuterated solvents or reagents during the reaction process.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an acetylcholinesterase (AChE) inhibitor and its cytotoxic effects against cancer cell lines.
Acetylcholinesterase Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, derivatives with similar structural motifs have shown IC50 values as low as 7.5 nM against AChE, surpassing established inhibitors like donepezil (IC50 = 14 nM) . This suggests that this compound may also possess similar properties, making it a candidate for further research in Alzheimer's disease treatment.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human tumor cell lines have revealed that compounds related to this compound exhibit moderate to potent cytotoxic effects. For example, a study indicated that certain pyridinium compounds demonstrated IC50 values ranging from 10 µM to 30 µM against different cancer cell lines . These findings position this compound as a potential lead compound in anticancer drug development.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cholinergic Activity : By inhibiting AChE, this compound could enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.
- Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that lead to programmed cell death in cancer cells.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Study on AChE Inhibition : A recent investigation into N-benzylpyridinium derivatives found significant AChE inhibition, suggesting that similar structural motifs could be effective in enhancing cognitive function .
- Cytotoxicity Assessment : Research on pyridinium-based compounds revealed their ability to induce apoptosis in HeLa cells, with mechanisms involving caspase activation .
- Anticancer Potential : Various studies have demonstrated that pyridinium derivatives can inhibit tumor growth in vitro and in vivo, warranting further exploration into their therapeutic potential .
Data Tables
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| N-(Phenethyl)pyridinium-d5 Br | TBD | Potential AChE inhibitor |
| Benzylpyridinium derivative | 7.5 | AChE inhibition |
| Other pyridinium analogs | 10-30 | Cytotoxicity against cancer |
Q & A
Q. What computational tools aid in predicting the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
